(4Z)-2-(2-chlorophenyl)-4-(3,4-diethoxybenzylidene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one
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Overview
Description
1-(2-CHLOROPHENYL)-4-[(Z)-1-(3,4-DIETHOXYPHENYL)METHYLIDENE]-3-METHYL-1H-PYRAZOL-5-ONE is a synthetic organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a chlorophenyl group, a diethoxyphenyl group, and a methylidene group attached to the pyrazole ring
Preparation Methods
The synthesis of 1-(2-CHLOROPHENYL)-4-[(Z)-1-(3,4-DIETHOXYPHENYL)METHYLIDENE]-3-METHYL-1H-PYRAZOL-5-ONE can be achieved through several synthetic routes. One common method involves the condensation of 2-chlorobenzaldehyde with 3,4-diethoxyacetophenone in the presence of a base, followed by cyclization with hydrazine hydrate to form the pyrazole ring. The reaction conditions typically involve refluxing the reactants in an appropriate solvent such as ethanol or methanol.
Industrial production methods may involve optimization of reaction conditions to improve yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
1-(2-CHLOROPHENYL)-4-[(Z)-1-(3,4-DIETHOXYPHENYL)METHYLIDENE]-3-METHYL-1H-PYRAZOL-5-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include solvents like ethanol, methanol, or dichloromethane, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has been investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is explored for its potential as a therapeutic agent due to its unique structural features and biological activities.
Industry: It can be used in the development of new materials, such as polymers or dyes, due to its chemical reactivity and stability.
Mechanism of Action
The mechanism of action of 1-(2-CHLOROPHENYL)-4-[(Z)-1-(3,4-DIETHOXYPHENYL)METHYLIDENE]-3-METHYL-1H-PYRAZOL-5-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
1-(2-CHLOROPHENYL)-4-[(Z)-1-(3,4-DIETHOXYPHENYL)METHYLIDENE]-3-METHYL-1H-PYRAZOL-5-ONE can be compared with other similar compounds, such as:
1-(2-Chlorophenyl)-3-methyl-1H-pyrazol-5-one: Lacks the diethoxyphenyl group, which may affect its biological activity and chemical reactivity.
4-[(Z)-1-(3,4-Diethoxyphenyl)methylidene]-3-methyl-1H-pyrazol-5-one: Lacks the chlorophenyl group, which may influence its interaction with molecular targets.
1-(2-Chlorophenyl)-4-[(Z)-1-(4-methoxyphenyl)methylidene]-3-methyl-1H-pyrazol-5-one: Contains a methoxyphenyl group instead of a diethoxyphenyl group, which may alter its chemical and biological properties.
The uniqueness of 1-(2-CHLOROPHENYL)-4-[(Z)-1-(3,4-DIETHOXYPHENYL)METHYLIDENE]-3-METHYL-1H-PYRAZOL-5-ONE lies in its specific combination of functional groups, which contribute to its distinct chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C21H21ClN2O3 |
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Molecular Weight |
384.9 g/mol |
IUPAC Name |
(4Z)-2-(2-chlorophenyl)-4-[(3,4-diethoxyphenyl)methylidene]-5-methylpyrazol-3-one |
InChI |
InChI=1S/C21H21ClN2O3/c1-4-26-19-11-10-15(13-20(19)27-5-2)12-16-14(3)23-24(21(16)25)18-9-7-6-8-17(18)22/h6-13H,4-5H2,1-3H3/b16-12- |
InChI Key |
PREBWCQBZNZJME-VBKFSLOCSA-N |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)/C=C\2/C(=NN(C2=O)C3=CC=CC=C3Cl)C)OCC |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=C2C(=NN(C2=O)C3=CC=CC=C3Cl)C)OCC |
Origin of Product |
United States |
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